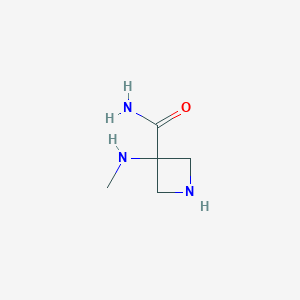

3-(Methylamino)azetidine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11N3O |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

3-(methylamino)azetidine-3-carboxamide |

InChI |

InChI=1S/C5H11N3O/c1-7-5(4(6)9)2-8-3-5/h7-8H,2-3H2,1H3,(H2,6,9) |

InChI Key |

CGXGLNOZJADLOB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(CNC1)C(=O)N |

Origin of Product |

United States |

Reactivity and Functionalization of 3 Methylamino Azetidine 3 Carboxamide

Ring-Opening Reactions of the Azetidine (B1206935) Core

The four-membered azetidine ring of 3-(Methylamino)azetidine-3-carboxamide is susceptible to ring-opening reactions due to its inherent ring strain. These reactions are typically initiated by nucleophiles or electrophiles and can proceed with a high degree of regioselectivity.

Nucleophilic ring-opening is a common transformation for azetidines. magtech.com.cn In the case of this compound, the presence of the electron-withdrawing carboxamide group influences the site of nucleophilic attack. Generally, in the presence of an activating agent such as a Lewis acid, a nucleophile will attack one of the carbon atoms adjacent to the ring nitrogen. The regioselectivity of this attack is dictated by both electronic and steric factors. For azetidines bearing a carboxamide group at the 3-position, nucleophilic attack is favored at the less sterically hindered C2 or C4 positions. magtech.com.cn The reaction with a generic nucleophile (Nu⁻) is depicted below:

Reaction Scheme 1: Nucleophilic Ring-Opening of the Azetidine Core

graph LR

A(this compound) -- Nu- / Activating Agent --> B(Ring-Opened Product)```

The nature of the nucleophile and the reaction conditions can be tuned to favor the formation of specific ring-opened products. This reactivity provides a pathway to linear γ-amino acid derivatives, which are valuable synthetic intermediates.

Chemical Transformations at the Methylamino Group

The secondary methylamino group in this compound is a key site for functionalization. It can readily undergo a variety of chemical transformations, including N-alkylation and N-acylation, to introduce further diversity into the molecule.

N-Alkylation: The methylamino group can be alkylated using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction allows for the introduction of a wide range of substituents, modifying the steric and electronic properties of the molecule.

Reactant 1 Reactant 2 Base Product This compound R-X (Alkyl Halide) e.g., K₂CO₃, Et₃N 3-(N-Alkyl-N-methylamino)azetidine-3-carboxamide

N-Acylation: Acylation of the methylamino group can be achieved using acyl chlorides or acid anhydrides. This reaction leads to the formation of the corresponding N-acyl derivative, which can serve as a key intermediate for further synthetic manipulations.

Reactant 1 Reactant 2 Product This compound R-COCl (Acyl Chloride) 3-(N-Acyl-N-methylamino)azetidine-3-carboxamide

These transformations at the methylamino group are crucial for the development of libraries of compounds for screening in drug discovery programs.

Derivatizations of the Carboxamide Functionality

The primary carboxamide group of this compound can be transformed into other important functional groups, such as carboxylic acids, amines, and nitriles.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This transformation is fundamental for the synthesis of novel amino acids containing the 3-(methylamino)azetidine scaffold.

Reactant Conditions Product This compound H₃O⁺ or OH⁻, Heat 3-(Methylamino)azetidine-3-carboxylic acid

Reduction: Reduction of the carboxamide group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the carboxamide into a primary amine, yielding 3-(methylamino)-3-(aminomethyl)azetidine.

masterorganicchemistry.com

| Reactant | Reagent | Product |

| :--- | :--- | :--- |

| this compound | 1. LiAlH₄ 2. H₂O | 3-(Methylamino)-3-(aminomethyl)azetidine |

Dehydration: The primary carboxamide can be dehydrated to the corresponding nitrile using various dehydrating agents. This provides access to 3-(methylamino)azetidine-3-carbonitrile, a versatile intermediate for further chemical modifications.

Reactant Dehydrating Agent Product This compound e.g., P₂O₅, SOCl₂, (COCl)₂ 3-(Methylamino)azetidine-3-carbonitrile

C-H Functionalization of Azetidine Derivatives

While specific C-H functionalization data for this compound is not extensively reported, the C-H bonds of the azetidine ring represent potential sites for late-stage functionalization. Research on other azetidine derivatives has demonstrated that direct C-H activation is a viable strategy for introducing new substituents. For instance, the azetidine ring can act as a directing group in the ortho-C-H functionalization of an attached aryl group. This suggests that the development of methods for the direct C-H functionalization of the azetidine ring itself is a promising area for future research.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its functionalization. The relative reactivity of the functional groups generally follows the order: azetidine nitrogen > methylamino group > carboxamide group.

Chemoselectivity: By carefully choosing reagents and reaction conditions, it is possible to selectively target one functional group over the others. For example, under mild basic conditions, N-alkylation or N-acylation is expected to occur preferentially at the more nucleophilic azetidine nitrogen. To achieve functionalization at the methylamino group, protection of the azetidine nitrogen may be necessary. The carboxamide group is generally the least reactive and requires more forcing conditions for its transformation.

Regioselectivity: In ring-opening reactions, the substitution pattern of the azetidine ring directs the regiochemical outcome. For this compound, nucleophilic attack is anticipated to occur at the C2 or C4 positions, leading to the formation of linear gamma-amino acid derivatives. magtech.com.cnThe precise regioselectivity will depend on the nature of the nucleophile and the presence of any activating groups.

The ability to control both chemo- and regioselectivity is crucial for the effective use of this compound as a versatile building block in the synthesis of complex molecules.

Compound List

Compound Name This compound 3-(N-Alkyl-N-methylamino)azetidine-3-carboxamide 3-(N-Acyl-N-methylamino)azetidine-3-carboxamide 3-(Methylamino)azetidine-3-carboxylic acid 3-(Methylamino)-3-(aminomethyl)azetidine 3-(Methylamino)azetidine-3-carbonitrile Lithium aluminum hydride Phosphorus pentoxide Thionyl chloride Oxalyl chloride Potassium carbonate Triethylamine

Application As Building Blocks and Synthons in Advanced Organic Synthesis

Role of Azetidine-3-Carboxamide (B1289449) Scaffold in Designing Complex Molecular Architectures

The azetidine-3-carboxamide scaffold is a key constituent in the synthesis of intricate molecular designs, largely due to the inherent ring strain and three-dimensional character of the four-membered ring. This strained ring system imparts unique reactivity, making it a desirable component for creating novel chemical entities. Organic building blocks are fundamental, functionalized molecules that enable the modular, bottom-up assembly of complex molecular structures such as metal-organic frameworks and other organic constructs. scintica.com

The incorporation of the azetidine (B1206935) moiety, a saturated nitrogen heterocycle, has become increasingly appealing for a variety of applications, moving from a niche area to a more mainstream focus in medicinal chemistry. nih.gov The development of new synthetic strategies, including cycloadditions and cross-coupling reactions, has broadened the accessibility and functionalization of the azetidine core. nih.gov Specifically, derivatives of azetidine-3-carboxylic acid are recognized as important building blocks for creating a diverse range of biologically active heterocyclic compounds and peptides. nih.gov The compact and rigid nature of the azetidine ring allows it to introduce conformational constraints into larger molecules, a feature that is highly sought after in drug design to improve binding affinity and selectivity. Recently, visible light photocatalysis has emerged as a method to synthesize monocyclic azetidines, providing access to building blocks that were previously difficult to obtain. acs.org

Utilization in Medicinal Chemistry Scaffolds

The azetidine-3-carboxamide framework and its derivatives are particularly influential in the field of medicinal chemistry, where they are used to generate molecules with specific biological functions.

Azetidine-3-Carboxylic Acid Derivatives as β-Amino Acid Mimetics

Azetidine-3-carboxylic acid derivatives serve as conformationally restricted analogs of natural amino acids, such as β-alanine. nih.gov This mimicry is a powerful strategy in peptide and protein engineering. Non-natural, azetidine-based amino acids introduce significant alterations to the secondary structure of peptide chains. nih.gov The constrained four-membered ring of azetidine residues can force a peptide backbone to adopt specific conformations, such as γ-turns. nih.gov This contrasts with five-membered ring systems like proline, which tend to induce β-turns. nih.gov

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has been achieved, creating chimeras of amino acids and azetidine that are designed as tools to study the influence of conformation on peptide activity. nih.gov These constrained amino acid surrogates are valuable for developing peptidomimetics with enhanced stability and biological activity.

Use in Protein Degrader Building Blocks

Targeted protein degradation has emerged as a powerful therapeutic strategy. Technologies like PROTACs (Proteolysis Targeting Chimeras) utilize heterobifunctional molecules to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. researchgate.net These degraders are modular, consisting of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. researchgate.net

Azetidine-based structures, such as Fmoc-azetidine-3-carboxylic acid and Methyl 1-Boc-azetidine-3-carboxylate, are employed as alkyl chain-based PROTAC linkers in the synthesis of these degrader molecules. sigmaaldrich.comnih.gov The rigidity and defined geometry of the azetidine ring can provide structural pre-organization to the linker, which can be advantageous for the formation of a stable and effective ternary complex (E3 ligase-degrader-target protein).

| Linker Type | Azetidine-Containing Building Block | Application |

| Alkyl-based | Fmoc-azetidine-3-carboxylic acid | PROTAC Synthesis |

| Alkyl-based | Methyl 1-Boc-azetidine-3-carboxylate | PROTAC Synthesis sigmaaldrich.com |

Application in Chemical Biology and Imaging Probe Synthesis

The unique properties of the azetidine scaffold also lend themselves to applications in chemical biology, particularly in the development of probes for molecular imaging.

Precursors for Radiolabeled Tracers (e.g., PET Imaging)

Positron Emission Tomography (PET) is a non-invasive imaging technique that relies on radiolabeled tracers to visualize and quantify biological processes in vivo. The development of novel PET tracers is crucial for diagnosing diseases and for drug development, allowing for the assessment of target engagement and pharmacokinetics. The synthesis of these tracers begins with a precursor molecule that is later radiolabeled with a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]). nih.gov

Azetidine derivatives have been successfully used as precursors for PET tracers. In one study, morpholine-3-one derivatives incorporating an azetidine moiety were developed as potential reversible PET tracers for the enzyme monoacylglycerol lipase (B570770) (MAGL). nih.gov The azetidine-containing precursors were radiolabeled with [¹¹C] via direct [¹¹C]CO₂ fixation. nih.gov Dynamic PET imaging in mice confirmed the in vivo specificity of the resulting tracer. nih.gov This demonstrates the utility of the azetidine scaffold in creating precursors for the synthesis of radiolabeled probes for imaging specific biological targets.

| PET Tracer Application | Precursor Scaffold | Radiolabeling Method |

| Monoacylglycerol Lipase (MAGL) Imaging | Morpholine-3-one with azetidine moiety | [¹¹C]CO₂ fixation nih.gov |

| Dopamine D3 Receptor Imaging | Carboxamide derivatives | O-[¹¹C]methylation nih.gov |

| Histamine Subtype-3 Receptor Imaging | AZD5213 derivatives | [¹⁸F]Fluorination nih.gov |

Biochemical Building Blocks for Proteomics Research

In the field of proteomics research, which involves the large-scale study of proteins, the incorporation of unnatural amino acids and peptidomimetics is a powerful strategy to probe protein structure, function, and interactions. 3-(Methylamino)azetidine-3-carboxamide and its derivatives are emerging as important biochemical building blocks for these purposes. The azetidine ring acts as a rigid scaffold that can mimic or induce specific secondary structures in peptides.

The introduction of azetidine-based amino acids into peptide chains has been shown to enhance proteolytic stability and influence peptide conformation. For instance, the related 3-aminoazetidine (3-AAz) subunit has been successfully employed as a turn-inducing element in the synthesis of small head-to-tail cyclic peptides. nih.govresearchgate.net This suggests that this compound could be used to create well-defined peptide structures, which is crucial for studying protein-protein interactions or designing enzyme inhibitors. The presence of the methylamino group allows for further derivatization, enabling the attachment of probes, labels, or other functional moieties for proteomics studies. nih.govresearchgate.net

Recent research has highlighted the utility of azetidine-containing cyclic peptides. The incorporation of a 3-aminoazetidine moiety has been shown to facilitate the cyclization of small peptides and improve their stability against proteases. nih.govresearchgate.net This is a significant advantage in the development of therapeutic peptides and probes for chemical biology. The ability for late-stage functionalization of the azetidine nitrogen provides a convenient handle for attaching various reporters, such as fluorescent dyes or biotin (B1667282) tags, which are instrumental in proteomics for protein identification and localization. nih.govresearchgate.net

The table below illustrates the potential of azetidine derivatives in peptide synthesis, drawing parallels for the utility of this compound.

| Feature of Azetidine Derivative | Implication for Proteomics Research | Reference |

| Turn-inducing properties | Facilitates synthesis of structurally defined cyclic peptides. | nih.govresearchgate.net |

| Increased proteolytic stability | Leads to longer-lasting peptide-based probes and therapeutics. | nih.govresearchgate.net |

| Late-stage functionalization | Allows for the attachment of affinity tags and fluorescent probes. | nih.govresearchgate.net |

While direct studies on this compound in proteomics are not yet widely published, the established utility of similar azetidine building blocks strongly supports its potential in this area. nih.govresearchgate.netthieme-connect.de

Potential in Polymerization and Chiral Template Applications

The strained nature of the azetidine ring in this compound suggests its potential as a monomer in ring-opening polymerization reactions. Additionally, the chiral nature of substituted azetidines opens up possibilities for their use as chiral templates in asymmetric synthesis.

The cationic ring-opening polymerization of azetidine and its derivatives is a known method for producing polyamines, which have a wide range of applications, including in materials science for coatings and as adsorbents. researchgate.netrsc.org The polymerization of azetidine is driven by the relief of ring strain. It is hypothesized that this compound could undergo a similar cationic ring-opening polymerization to yield functionalized polyamines. The resulting polymer would feature repeating units with pendant methylamino and carboxamide groups, which could be further modified or utilized for their hydrogen-bonding capabilities.

The polymerization of azetidines can be initiated by various cationic initiators, and the resulting polymers can have diverse architectures, from linear to branched. researchgate.netacs.org The specific conditions for the polymerization of this compound would need to be empirically determined, but the existing literature on azetidine polymerization provides a solid foundation for such investigations. researchgate.netacs.org

| Polymerization of Azetidine Derivatives | |

| Monomer Type | Azetidines and N-alkylazetidines |

| Polymerization Mechanism | Cationic ring-opening polymerization |

| Resulting Polymer | Polyamines (e.g., Poly(trimethylenimine)) |

| Potential Applications | CO2 adsorption, antimicrobial coatings, chelation |

In the realm of asymmetric synthesis, chiral azetidine derivatives are valuable as both building blocks and chiral auxiliaries. nih.govnih.gov Although this compound itself is achiral, its derivatives, where chirality is introduced at one of the ring carbons or on a substituent, could serve as powerful tools in stereoselective reactions. The rigid conformation of the azetidine ring can effectively control the stereochemical outcome of reactions on attached functional groups.

For example, chiral azetidine-based amino acids have been synthesized and incorporated into peptides to control their stereochemistry. nih.govthieme-connect.de This principle can be extended to the use of chiral derivatives of this compound as templates to direct the stereoselective synthesis of other molecules. The defined spatial arrangement of the substituents on the azetidine ring can create a chiral environment that favors the formation of one enantiomer over another in a chemical reaction. youtube.com

Computational and Theoretical Chemistry Studies on 3 Methylamino Azetidine 3 Carboxamide

Conformational Analysis and Molecular Dynamics of Azetidine-3-carboxamide (B1289449) Derivatives

The conformational landscape of azetidine-3-carboxamide derivatives is crucial for their biological activity. The puckered nature of the azetidine (B1206935) ring allows for different conformations, which can influence how the molecule interacts with its biological target.

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. nih.govresearchgate.net For azetidine-containing peptides, MD simulations have revealed that the azetidine ring can induce specific secondary structures. For instance, studies on peptides containing 3-aminoazetidine-3-carboxylic acid have shown that this moiety can act as a β-turn inducer. researchgate.net An interesting observation from these studies is the formation of a main-chain-to-side-chain hydrogen bond, creating a six-membered pseudo-cycle. researchgate.net This unexpected hydrogen bond expands the conformational possibilities of these molecules.

The conformational preferences of azetidine derivatives can be influenced by the substituents on the ring. For example, in situ FT-IR analysis and DFT calculations on N-alkyl-2,2-disubstituted azetidines have shown the involvement of equilibrating diastereoisomeric lithiated azetidines, indicating a configurationally labile intermediate. mdpi.com This dynamic behavior is crucial for understanding the reactivity and stereochemical outcomes of reactions involving these scaffolds.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations have become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and designing new synthetic methodologies. nih.govrsc.org These methods allow for the study of transition states and reaction pathways at the electronic level, providing insights that are often difficult to obtain experimentally. akj.az

For azetidine derivatives, quantum chemical calculations can be used to understand their synthesis and reactivity. For instance, the synthesis of alkyl 3-bromoazetidine-3-carboxylates involves a base-induced cyclization where aziridines are the kinetically favored products. nih.gov These can then be thermally isomerized to the thermodynamically more stable azetidine derivatives. Quantum chemical calculations can model the energy barriers for both the cyclization and isomerization steps, providing a rationale for the observed product distribution.

Furthermore, methods like the artificial force induced reaction (AFIR) method can be used to comprehensively explore reaction pathways from an equilibrium structure, aiding in the prediction of unknown reactions. nih.gov Density Functional Theory (DFT) is a popular quantum chemical method used to study the electronic and thermodynamic properties of molecules, which helps in understanding their physical and chemical behavior. akj.azglobalauthorid.com For example, DFT calculations have been used to study the antibacterial activity of azetidinones, revealing that quantum descriptors like dipole moment, global softness, and electronegativity are responsible for their biological activity. research-advances.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Scaffolds

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. nih.gov These studies help in identifying key structural features responsible for potency and selectivity, thereby guiding the optimization of lead compounds. researchgate.net

The azetidine scaffold offers a unique three-dimensional framework that can be systematically modified to explore the surrounding chemical space. The ability to access various stereochemical permutations of azetidine-based scaffolds is crucial for studying stereo/structure-activity relationships (SSAR). nih.govacs.org For instance, the synthesis of all eight stereoisomers of a trisubstituted azetidine allowed for a thorough investigation of their structure-activity relationships. acs.org

QSAR models use statistical methods to correlate molecular descriptors with biological activity. These descriptors can be physicochemical properties (e.g., logP, polarizability) or quantum chemical parameters. nih.govwalisongo.ac.id For example, a QSAR study on thiazolidine-4-one derivatives as anti-tubercular agents found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov Similarly, a QSAR study on azetidinone derivatives identified the dipole moment as a priority descriptor for predicting antibacterial activity. research-advances.org These models provide a quantitative framework for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

Table 1: Key Molecular Descriptors in QSAR Models for Heterocyclic Compounds

| Descriptor | Description | Impact on Activity | Reference |

|---|---|---|---|

| Dipole Moment (μ) | A measure of the polarity of a molecule. | Priority descriptor for antibacterial activity of azetidinones. | research-advances.org |

| Global Softness (σ) | A measure of the molecule's ability to accept electrons. | Correlated with antibacterial activity. | research-advances.org |

| Electronegativity (χ) | The tendency of an atom to attract a bonding pair of electrons. | Correlated with antibacterial activity. | research-advances.org |

| MLFER_S | A descriptor related to polarizability. | Positively correlated with anti-tubercular activity. | nih.gov |

| GATSe2 | A 2D autocorrelation descriptor related to atomic electronegativities. | Positively correlated with anti-tubercular activity. | nih.gov |

| Shal | A descriptor related to the shape and size of the molecule. | Positively correlated with anti-tubercular activity. | nih.gov |

| EstateVSA 6 | A descriptor related to the electrotopological state and van der Waals surface area. | Positively correlated with anti-tubercular activity. | nih.gov |

| SpMAD_Dzs 6 | A 2D descriptor related to the spectral mean absolute deviation. | Negatively correlated with anti-tubercular activity. | nih.gov |

Molecular Docking and Ligand Design Principles Applied to Azetidine-Containing Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgproquest.com It is a cornerstone of modern drug discovery, allowing researchers to visualize and analyze the interactions between a ligand and its target protein at the atomic level. researchgate.net

For azetidine-containing compounds, molecular docking studies are crucial for understanding their mechanism of action and for designing more potent and selective inhibitors. The rigid yet three-dimensional nature of the azetidine scaffold can be exploited to achieve specific interactions with the target protein's binding site. For example, docking studies of azetidine-2-one derivatives against the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme have been used to predict their antitubercular activity. rjptonline.org These studies can reveal key hydrogen bonding and hydrophobic interactions that are essential for binding affinity. rjptonline.orgvistas.ac.in

The design of ligands containing the azetidine moiety often focuses on presenting key functional groups in a specific spatial orientation to maximize interactions with the target. For instance, azetidine derivatives have been designed as ligands for metal complexes, where the coordination geometry is influenced by the azetidine ring. researchmap.jp In the context of drug design, azetidine-based scaffolds can be used to develop libraries of compounds for screening against various targets, including those in the central nervous system (CNS). nih.gov The physicochemical properties of these scaffolds, such as molecular weight, lipophilicity, and polar surface area, can be tailored to optimize for properties like blood-brain barrier penetration. nih.gov

Q & A

Q. Key Data :

| Intermediate | CAS Number | Reference |

|---|---|---|

| Ethyl azetidine-3-carboxylate HCl | 405090-31-5 | |

| Benzyl 3-(methylamino)azetidine-1-carboxylate | 1630907-35-5 |

Which analytical techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure and methylamino/carboxamide substituents. For example, the methylamino group shows a singlet near δ 2.3 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated : 141.09 g/mol).

- HPLC-PDA : Purity assessment using C18 columns with UV detection at 210–220 nm, referencing USP methods for related carboxamides .

Q. Validation Criteria :

- Purity ≥95% by HPLC.

- NMR peak integration ratios matching expected proton counts.

Advanced Research Questions

How can researchers resolve contradictions in reported biological activity across assay systems?

Methodological Answer :

Discrepancies often arise from:

Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration) alter compound stability. Conduct parallel assays under standardized conditions.

Metabolite Interference : Use LC-MS/MS to identify metabolites (e.g., hydroxylated or demethylated derivatives) that may inhibit or enhance activity .

Target Selectivity : Employ computational docking (e.g., AutoDock Vina) to predict binding affinities to off-target receptors, such as GPCRs or ion channels .

Case Study :

Inconsistent IC values in kinase assays may reflect competing interactions with metal ions (e.g., Ag or Co), as seen in 2-amino-3-methylpyridine metal complexes .

What computational approaches predict metabolic pathways and metabolite toxicity?

Q. Methodological Answer :

In Silico Tools :

- GLORYx : Predicts phase I/II metabolism (e.g., N-demethylation or carboxamide hydrolysis).

- ADMET Lab 2.0 : Estimates metabolite toxicity (e.g., hepatotoxicity risk).

Experimental Validation :

- Incubate with liver microsomes and use LC-HRMS to detect metabolites. Reference: Metabolites of structurally similar compounds (e.g., 5-CA-2-HM-MCBX) show hydroxylation at the azetidine ring .

Q. Key Metabolites :

| Metabolite | Structure | Detection Method |

|---|---|---|

| N-Demethylated derivative | LC-HRMS ([M+H] = 128.08) |

How do structural modifications impact target binding in SAR studies?

Q. Methodological Answer :

Substituent Variation :

- Azetidine Ring : Replace with pyrrolidine to assess ring size effects on target affinity.

- Methylamino Group : Substitute with ethyl or cyclopropylamine to evaluate steric/electronic effects.

Activity Correlation :

Q. SAR Data Example :

| Derivative | Modification | IC (nM) |

|---|---|---|

| Parent Compound | None | 150 |

| Ethylamino variant | -NHCHCH | 320 |

| Cyclopropylamino variant | -NH-CH | 85 |

What are the stability profiles of this compound under physiological conditions?

Q. Methodological Answer :

Accelerated Stability Testing :

- Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

- Monitor degradation via HPLC; azetidine rings are prone to hydrolysis under acidic conditions .

Storage Recommendations :

Q. Stability Data :

| Condition | Half-Life | Degradation Product |

|---|---|---|

| pH 7.4, 37°C | >48 hours | None detected |

| pH 1.2, 37°C | 6 hours | Hydrolyzed carboxamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.